N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-((3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative featuring a complex architecture:
- Oxalamide core: Serves as a bridging unit, common in bioactive molecules for hydrogen bonding and target engagement .
- 1,3-Oxazinan ring: A six-membered heterocycle with a sulfonyl group at the 3-position, linked to a 4-methoxyphenyl moiety. This sulfonyl group may enhance metabolic stability or modulate electronic properties compared to sulfonamides .
- 3-Morpholinopropyl chain: The morpholine ring contributes to solubility and pharmacokinetics, while the propyl spacer may influence conformational flexibility .
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O7S/c1-30-17-4-6-18(7-5-17)33(28,29)25-10-3-13-32-19(25)16-23-21(27)20(26)22-8-2-9-24-11-14-31-15-12-24/h4-7,19H,2-3,8-16H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQEPXXLYLKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl sulfonyl group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the morpholinopropyl group: This step often involves nucleophilic substitution reactions where the morpholine derivative reacts with an appropriate electrophile.
Formation of the oxalamide linkage: This final step typically involves the reaction of an oxalyl chloride derivative with the amine-functionalized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the oxalamide linkage can produce amine derivatives.
Scientific Research Applications
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as drug development for specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with
Biological Activity
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound classified as an oxalamide derivative. Its unique structure includes a methoxyphenylsulfonyl group and a morpholinopropyl moiety, which contribute to its biological activity. This article explores the biological activity of this compound, its mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C21H32N4O7S
- Molecular Weight : 484.6 g/mol
- CAS Number : 872862-94-7
The compound's structural complexity allows for diverse interactions with biological systems, making it a candidate for various pharmacological studies.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The morpholinopropyl group could facilitate binding to specific receptors, influencing cellular signaling pathways.
- Microtubule Interaction : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Biological Activity Data
Research has indicated that oxalamide derivatives often exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related oxazinan compounds showed IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest |
| 5g | A2780/RCIS | 20.0 | Microtubule disruption |
Case Study 1: Synthesis and Evaluation of Oxazinan Derivatives
In a study focused on synthesizing oxazinonaphthalene derivatives, researchers evaluated the cytotoxicity of several compounds against human cancer cell lines. The findings indicated that modifications to the oxazinan structure significantly influenced the compounds' antiproliferative activities, suggesting that this compound could exhibit similar or enhanced activities due to its unique functional groups .
Case Study 2: Mechanistic Insights into Anticancer Activity
Another investigation examined the mechanism of action of related oxalamides, revealing that these compounds could induce G2/M phase cell cycle arrest and inhibit tubulin polymerization in a dose-dependent manner. This suggests that this compound may also possess similar anticancer properties through analogous pathways .
Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Investigating how variations in the molecular structure affect biological activity and selectivity.
- Combination Therapies : Exploring the compound's effectiveness in combination with existing cancer treatments.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
